molecular formula C11H10ClNO2 B2633342 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole CAS No. 627899-48-3

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole

Cat. No.: B2633342
CAS No.: 627899-48-3
M. Wt: 223.66
InChI Key: LVFXLCCZKUTDGX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group at the second position and a 4-methoxyphenyl group at the fifth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with glycine to form an intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxazole derivatives with additional functional groups.

Scientific Research Applications

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The oxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5-phenyl-1,3-oxazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-oxazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.

    2-(Chloromethyl)-5-(4-hydroxyphenyl)-1,3-oxazole: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and hydrogen bonding capabilities.

Uniqueness

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole is unique due to the presence of both the chloromethyl and methoxyphenyl groups, which confer specific reactivity and interaction profiles. The methoxy group can enhance the compound’s solubility in organic solvents and influence its electronic properties, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-(chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-9-4-2-8(3-5-9)10-7-13-11(6-12)15-10/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFXLCCZKUTDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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